molecular formula C13H22O6 B12603354 Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate CAS No. 876591-74-1

Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate

Cat. No.: B12603354
CAS No.: 876591-74-1
M. Wt: 274.31 g/mol
InChI Key: JEMZUQBFCFMRCV-NWDGAFQWSA-N
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Description

Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate is a chiral ester compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its two acetyloxy groups attached to a heptanoate backbone, making it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate typically involves the esterification of the corresponding heptanoic acid derivative. One common method includes the use of acetic anhydride and a suitable catalyst to facilitate the acetylation process. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, resulting in consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce heptanol derivatives.

Scientific Research Applications

Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyloxy groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl (2R,3S)-2,3-bis(acetyloxy)heptanoate can be compared with other similar compounds, such as:

    Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: This compound has a similar ester structure but differs in the substitution pattern on the heptanoate backbone.

    Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: This compound contains an amino group and a phenyl ring, making it structurally distinct yet functionally similar in certain reactions.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

876591-74-1

Molecular Formula

C13H22O6

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl (2R,3S)-2,3-diacetyloxyheptanoate

InChI

InChI=1S/C13H22O6/c1-5-7-8-11(18-9(3)14)12(19-10(4)15)13(16)17-6-2/h11-12H,5-8H2,1-4H3/t11-,12+/m0/s1

InChI Key

JEMZUQBFCFMRCV-NWDGAFQWSA-N

Isomeric SMILES

CCCC[C@@H]([C@H](C(=O)OCC)OC(=O)C)OC(=O)C

Canonical SMILES

CCCCC(C(C(=O)OCC)OC(=O)C)OC(=O)C

Origin of Product

United States

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